molecular formula C6H6N4 B1619070 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine CAS No. 6288-86-4

1-Methyl-1h-pyrazolo[3,4-d]pyrimidine

Cat. No. B1619070
CAS RN: 6288-86-4
M. Wt: 134.14 g/mol
InChI Key: MCLXGVNIBMHMNS-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the molecular weight of 178.15 . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine has been studied in various researches . It is known to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine are not detailed in the retrieved papers, pyrazolo[3,4-d]pyrimidines have been synthesized via various chemical reactions .


Physical And Chemical Properties Analysis

1-Methyl-1h-pyrazolo[3,4-d]pyrimidine is a solid substance stored at room temperature . It has a molecular weight of 178.15 .

Safety and Hazards

While specific safety and hazards information for 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine is not available in the retrieved papers, it is generally recommended to avoid breathing dust and contact with skin and eyes when handling similar compounds .

Future Directions

The future directions for 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine and its derivatives include further investigations into their inhibitory activity against CDK2 . These compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells , making them potential candidates for cancer treatment.

properties

IUPAC Name

1-methylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-10-6-5(3-9-10)2-7-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLXGVNIBMHMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279179
Record name 1-methyl-1h-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6288-86-4
Record name 6288-86-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methyl-1h-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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